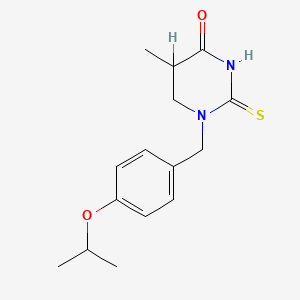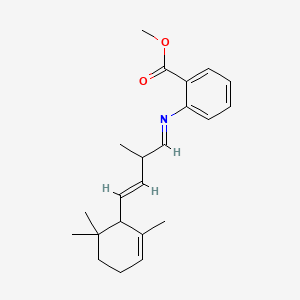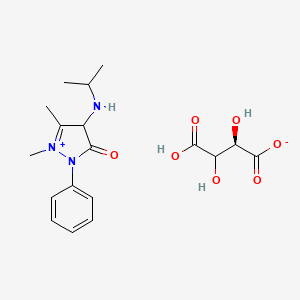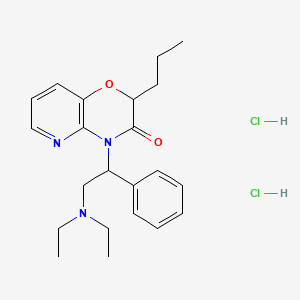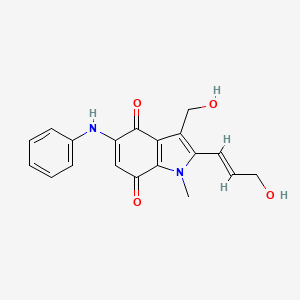
1H-Indole-4,7-dione, 3-(hydroxymethyl)-2-(3-hydroxy-1-propenyl)-1-methyl-5-(phenylamino)-, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-4,7-dione, 3-(hydroxymethyl)-2-(3-hydroxy-1-propenyl)-1-methyl-5-(phenylamino)-, (E)- is a complex organic compound with a unique structure that includes an indole core, hydroxymethyl, hydroxypropenyl, and phenylamino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-4,7-dione, 3-(hydroxymethyl)-2-(3-hydroxy-1-propenyl)-1-methyl-5-(phenylamino)-, (E)- typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the hydroxymethyl and hydroxypropenyl groups through selective functionalization reactions. The phenylamino group is then added via nucleophilic substitution reactions. The final step involves the methylation of the indole nitrogen to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Indole-4,7-dione, 3-(hydroxymethyl)-2-(3-hydroxy-1-propenyl)-1-methyl-5-(phenylamino)-, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione groups to diols.
Substitution: The phenylamino group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are employed.
Major Products
The major products formed from these reactions include various substituted indole derivatives, quinones, and diols, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
1H-Indole-4,7-dione, 3-(hydroxymethyl)-2-(3-hydroxy-1-propenyl)-1-methyl-5-(phenylamino)-, (E)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1H-Indole-4,7-dione, 3-(hydroxymethyl)-2-(3-hydroxy-1-propenyl)-1-methyl-5-(phenylamino)-, (E)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Propriétés
Numéro CAS |
185900-88-3 |
|---|---|
Formule moléculaire |
C19H18N2O4 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
5-anilino-3-(hydroxymethyl)-2-[(E)-3-hydroxyprop-1-enyl]-1-methylindole-4,7-dione |
InChI |
InChI=1S/C19H18N2O4/c1-21-15(8-5-9-22)13(11-23)17-18(21)16(24)10-14(19(17)25)20-12-6-3-2-4-7-12/h2-8,10,20,22-23H,9,11H2,1H3/b8-5+ |
Clé InChI |
SVSXSIFMFHSMQT-VMPITWQZSA-N |
SMILES isomérique |
CN1C(=C(C2=C1C(=O)C=C(C2=O)NC3=CC=CC=C3)CO)/C=C/CO |
SMILES canonique |
CN1C(=C(C2=C1C(=O)C=C(C2=O)NC3=CC=CC=C3)CO)C=CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



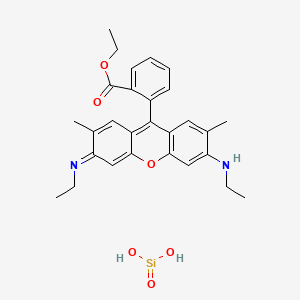
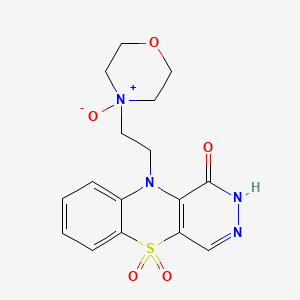
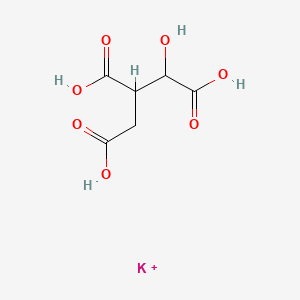
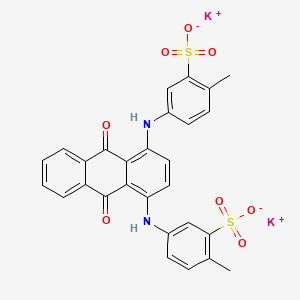
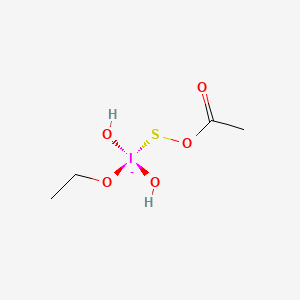
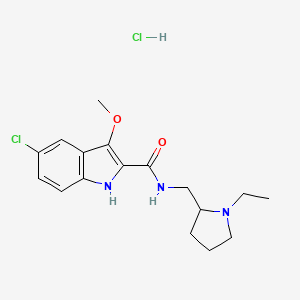
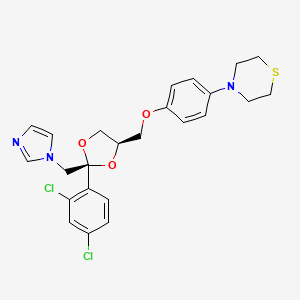
![[[[3-[Methyl(phosphonomethyl)amino]propyl]imino]bis(methylene)]bisphosphonic acid](/img/structure/B12702098.png)
